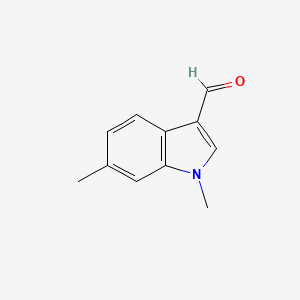

1,6-dimethyl-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

1,6-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are known for their significance in pharmaceuticals and organic synthesis. The compound is characterized by the presence of a carbaldehyde group at the third position and methyl groups at the first and sixth positions on the indole ring.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the reactivity of the indole ring. In the context of this compound, although not directly synthesized in the provided papers, related compounds such as 4,6-dimethoxyindole undergo reactions with aryl aldehydes and phosphoryl chloride to yield various carbazole derivatives . Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde has been used as a versatile electrophile, reacting regioselectively at the 2-position with different nucleophiles to produce trisubstituted indole derivatives . These methods suggest potential pathways for the synthesis of this compound through modification of the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical properties and reactivity. The crystal and molecular structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been studied, revealing a complex coordination through nitrogen and oxygen atoms . For this compound, the molecular structure has been investigated using various spectroscopic techniques and computational methods, including NMR, FT-Raman, FT-IR, UV-Visible spectroscopy, and DFT calculations . These studies provide detailed information on the molecular geometry, electronic structure, and vibrational modes of the compound.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions due to their reactive sites. The nucleophilic substitution reaction is a common pathway for modifying indole compounds, as demonstrated by the transformation of 1-methoxy-6-nitroindole-3-carbaldehyde into trisubstituted indoles . The reactivity of the carbaldehyde group in this compound would likely allow for similar nucleophilic substitutions, as well as other reactions typical for aldehydes, such as condensation and oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from spectroscopic and computational studies. The compound's NMR, FT-Raman, FT-IR, and UV-Visible spectra provide insights into its structural features and electronic transitions . Computational studies, including DFT and molecular docking, reveal the compound's electronic properties, such as HOMO/LUMO energies, and predict its reactivity and potential biological interactions . These analyses are essential for understanding the behavior of the compound in various environments and its suitability for applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Gold-Catalyzed Cycloisomerizations

Kothandaraman et al. (2011) discuss the preparation of 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization. This process is efficient for a variety of substrates, yielding products in good to excellent yields. The mechanism involves activation of the alkyne moiety by gold(I), leading to a series of transformations resulting in 1H-indole-2-carbaldehyde (Kothandaraman et al., 2011).

Intermolecular Interactions in Crystal Structure

Barakat et al. (2017) investigate the intermolecular interactions in the crystal structure of a compound derived from 5-bromo-1H-indole-3-carbaldehyde. The study includes Hirshfeld surface analysis, density functional theory (DFT), and thermal analysis, providing insights into the structure and stability of these compounds (Barakat et al., 2017).

Oxidation Mechanisms

Balón et al. (1993) explore the oxidation mechanisms of 2,3-dimethylindole to 3-methylindole-2-carbaldehyde. Their study reveals a multi-step process involving electrophilic attack and hydrolysis, contributing to the understanding of indole derivative oxidation (Balón et al., 1993).

Proton-Catalyzed Electrophilic Substitution

Schiffl and Pindur (1986) discuss the proton-catalyzed reaction of 2,3-dimethylindole with arylaldehydes, focusing on the regioselective formation of bisindolylarylmethanes. This study enhances understanding of electrophilic substitution in indole chemistry (Schiffl & Pindur, 1986).

Synthesis of Indole Derivatives with Antiproliferative Activity

Fawzy et al. (2018) synthesize new indole derivatives from 1H-indole-3-carbaldehyde with notable antiproliferative potency towards breast cancer and normal cell lines. This research contributes to cancer treatment studies, showcasing the potential of indole derivatives in medicinal chemistry (Fawzy et al., 2018).

Zukünftige Richtungen

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Wirkmechanismus

Target of Action

1,6-Dimethyl-1H-indole-3-carbaldehyde, like other indole derivatives, is a precursor for the synthesis of biologically active molecules . The primary targets of these molecules are often diverse, depending on the specific biological structures they are designed to interact with .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes at the molecular and cellular levels .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .

Result of Action

Indole derivatives are known to have diverse biological activities, which can result in various molecular and cellular effects .

Eigenschaften

IUPAC Name |

1,6-dimethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-10-9(7-13)6-12(2)11(10)5-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOVAOMIZCNUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626696 | |

| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

202584-14-3 | |

| Record name | 1,6-Dimethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

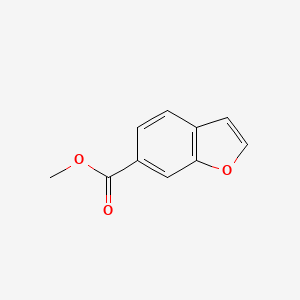

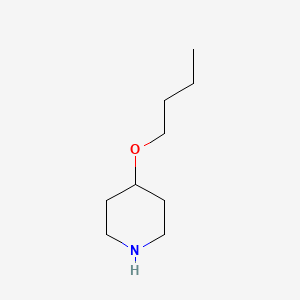

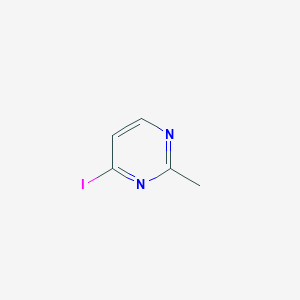

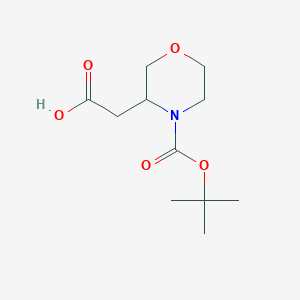

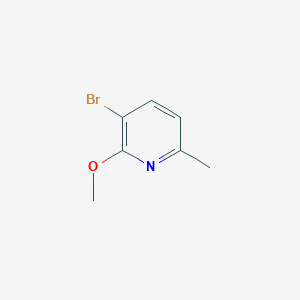

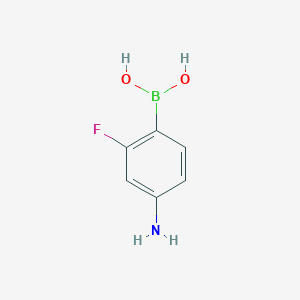

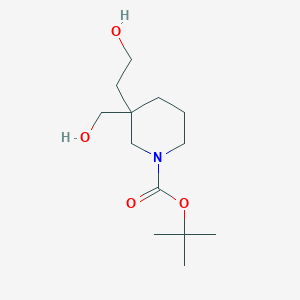

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

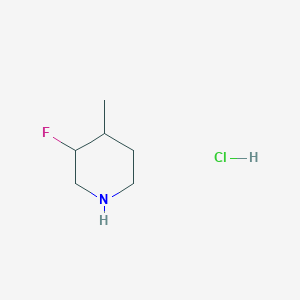

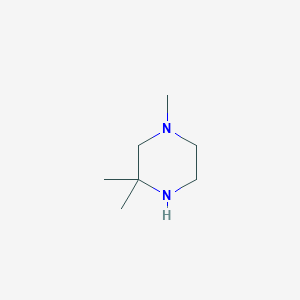

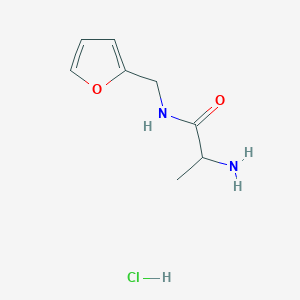

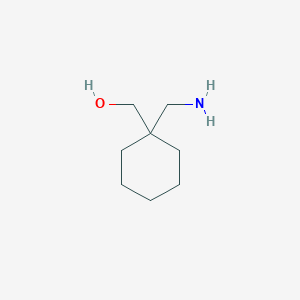

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)